molecular formula C10H12BrNO2 B13209388 2-Bromo-6-tert-butylpyridine-4-carboxylic acid

2-Bromo-6-tert-butylpyridine-4-carboxylic acid

Cat. No.: B13209388
M. Wt: 258.11 g/mol
InChI Key: WMMWFLGYXIFGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-tert-butylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a bromine atom, a tert-butyl group, and a carboxylic acid group attached to the pyridine ring. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid typically involves the bromination of 6-tert-butylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-tert-butylpyridine-4-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group allow it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-tert-butylpyridine-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and selectivity in different contexts .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-bromo-6-tert-butylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14)

InChI Key

WMMWFLGYXIFGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=C1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.